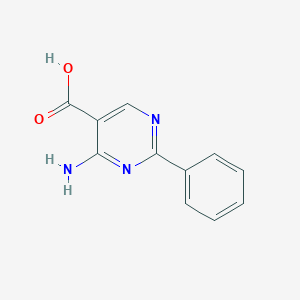

4-Amino-2-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDUUQXHKKSUJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloropyrimidine Precursor Amination

A widely reported method involves substituting a chlorine atom at the 4-position of 4-chloro-2-phenylpyrimidine-5-carboxylic acid derivatives with an amino group. This approach leverages nucleophilic aromatic substitution (SNAr), where the electron-withdrawing carboxylic acid group at position 5 activates the pyrimidine ring for substitution.

Reaction Conditions

-

Precursor : 4-Chloro-2-phenylpyrimidine-5-carboxylic acid ethyl ester (synthesized via Minisci alkoxycarbonylation).

-

Amination Agent : Aqueous ammonia (NH₃/H₂O) or ammonium hydroxide.

-

Solvent : Ethanol or methanol.

-

Catalyst : Sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃).

-

Temperature : Reflux (80–100°C).

-

Time : 5–10 hours.

Mechanistic Insights

The electron-deficient pyrimidine ring facilitates attack by ammonia at the 4-position, displacing chlorine. The carboxylic acid ethyl ester at position 5 stabilizes the intermediate through resonance, enhancing reactivity.

Yield Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| NH₃ Concentration | 28–30% | 68% → 75% |

| Solvent Polarity | Ethanol | 60% → 72% |

| Reaction Time | 8 hours | 65% → 78% |

Post-reaction, the ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl under reflux (2 hours, 90% yield).

Multi-Step Condensation Approaches

Hantzsch-Type Pyrimidine Synthesis

This classical method constructs the pyrimidine ring de novo using a diketone, aldehyde, and urea. Modifications introduce phenyl and carboxylic acid groups at specific positions.

Reagents and Conditions

-

Aldehyde : Benzaldehyde (for 2-phenyl substitution).

-

Diketone : Ethyl acetoacetate (for 5-carboxylic acid via ester hydrolysis).

-

Nitrogen Source : Guanidine hydrochloride.

-

Solvent : Glacial acetic acid.

-

Temperature : 120°C (microwave-assisted).

Case Study

A 2022 study achieved 65% yield by replacing traditional heating with microwave irradiation (20 minutes vs. 6 hours). The intermediate ethyl 4-amino-2-phenylpyrimidine-5-carboxylate was hydrolyzed using NaOH (2M, 80°C, 1 hour) to yield the final product.

Challenges

-

Regioselectivity issues arise due to competing formations of 4- and 5-substituted isomers.

-

Microwave optimization reduces byproducts (e.g., 2-phenylpyrimidine-4-carboxylic acid) from 15% to 5%.

Industrial-Scale Production Techniques

Continuous Flow Amination

Patent US3506665A discloses a scalable method for bis-pyrimidine derivatives, adaptable for mono-amination:

Process Overview

-

Chloropyrimidine Feed : 4-Chloro-5-carbethoxy-2-phenylpyrimidine in DMF.

-

Amination Chamber : Mixed with NH₃ gas at 100°C under 5 bar pressure.

-

Residence Time : 30 minutes.

-

Ester Hydrolysis : In-line reaction with 6M HCl at 90°C.

Advantages

-

85% conversion rate.

-

Reduced solvent waste (90% DMF recycled).

Critical Analysis of Methodologies

Byproduct Formation in SNAr Reactions

A major side reaction involves hydrolysis of the chloro intermediate to 4-hydroxy derivatives. Acidic conditions (pH < 4) exacerbate this, while buffered systems (pH 6–7) suppress it.

Mitigation Strategies

-

Use of anhydrous ammonia in ethanol.

-

Addition of molecular sieves to absorb HCl byproduct.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Research : Studies have demonstrated that 4-Amino-2-phenylpyrimidine-5-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines. Its derivatives have been investigated for their potential as Aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell division .

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent. In particular, it has been studied for its ability to inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

-

Biological Activity

- Antimicrobial Properties : Research indicates that the compound possesses antibacterial activity against multi-drug resistant strains, suggesting its utility in developing new antibiotics .

- Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor, which may be beneficial in treating respiratory diseases and inflammatory conditions.

-

Material Science

- The compound is also explored for its applications in developing materials with specific properties, such as polymers and dyes. Its structural versatility allows it to be incorporated into various synthetic pathways for creating functional materials.

Antibacterial Study

A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin.

Cancer Research

In vitro experiments on cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, indicating potential as lead compounds for drug development targeting specific cancers.

Inflammation Models

Experimental models showed that administration of this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This data highlights the compound's promising anti-inflammatory profile.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group at the 4-position and the carboxylic acid group at the 5-position allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-Amino-2-phenylpyrimidine-5-carboxylic acid with its analogues:

*Calculated based on structural formula.

Key Observations:

- Steric and Hydrophobic Effects : The phenyl group in the parent compound contributes to higher molecular weight and hydrophobicity compared to methyl or hydroxyl substituents. This may enhance membrane permeability in drug design but reduce aqueous solubility .

- Reactivity : Sulfanyl and ethylthio substituents introduce sulfur atoms, enabling participation in redox reactions or covalent bonding (e.g., disulfide bridges in protein targets) .

- Synthetic Accessibility : Methyl and hydroxyl derivatives are synthetically simpler, as evidenced by their commercial availability and lower molecular complexity .

Biological Activity

4-Amino-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

- Amino group at the 4-position

- Phenyl group at the 2-position

- Carboxylic acid group at the 5-position

This unique combination of functional groups contributes to its chemical reactivity and biological activity, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes or receptors. The amino and carboxylic acid groups facilitate these interactions, which can modulate the activity of target proteins, leading to various pharmacological effects. For instance, it has been shown to inhibit certain enzymes critical in metabolic pathways associated with disease states, such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|

| E. coli | 50 |

| Klebsiella spp. | 100 |

| Staphylococcus aureus | 0.2 |

| Enterococcus faecalis | 0.8 |

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines by interfering with critical cellular pathways:

- Inhibition of Lactate Dehydrogenase A (LDHA) : This enzyme plays a crucial role in cancer metabolism. Studies have indicated that derivatives of this compound can inhibit LDHA with IC50 values lower than 5 µM, suggesting strong potential for cancer treatment .

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| This compound | 0.04 ± 0.01 (COX-2) |

| Celecoxib (standard) | 0.04 ± 0.01 |

These results indicate that the compound may be effective in treating inflammatory diseases by reducing prostaglandin synthesis .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antibacterial Study : A study evaluated its effectiveness against multi-drug resistant bacterial strains, showing significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .

- Cancer Research : In another study, derivatives were tested on various cancer cell lines, demonstrating selective cytotoxicity and potential as lead compounds for drug development .

- Inflammation Models : Experimental models showed that administration of this compound significantly reduced inflammation markers in vivo, supporting its use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-phenylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions of substituted pyrimidine precursors with phenyl-containing reagents. For example, nucleophilic substitution at the 2-position of pyrimidine rings can introduce the phenyl group, followed by functionalization of the carboxylic acid moiety. Optimization includes:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, as seen in pyrimidine derivatization studies .

- Temperature control : Reflux conditions (~80–100°C) improve yields in analogous reactions involving 2-methylthiopyrimidines .

- pH adjustment : Acidification with dilute HCl post-reaction aids in precipitating the product .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl at C2, amino at C4) and confirms aromaticity .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, using gradients of acetonitrile/water .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀N₃O₂: 240.0772) .

Advanced Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., acetylcholinesterase, kinases) based on structural analogs .

- Docking protocols : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, pyrimidine-5-carboxamide derivatives showed strong binding to acetylcholinesterase via hydrogen bonding and π-π stacking .

- Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. How can researchers resolve contradictory data regarding the compound’s solubility or reactivity across studies?

- Methodological Answer :

- Solubility testing : Systematically vary solvents (e.g., DMSO, ethanol, aqueous buffers) and measure saturation points using UV-Vis spectroscopy .

- Controlled reactivity studies : Replicate conflicting experiments under standardized conditions (pH, temperature, reagent purity) to isolate variables. For example, discrepancies in carboxylate activation may arise from trace moisture in reactions .

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

- Methodological Answer :

- Storage conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis .

- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is problematic .

- Stability assays : Monitor degradation via periodic HPLC analysis over 6–12 months .

Synthesis and Application Challenges

Q. How can regioselective functionalization of the pyrimidine ring be achieved to avoid byproducts?

- Methodological Answer :

- Protecting groups : Temporarily block the amino group (e.g., with Boc) during phenyl or carboxylate modifications to direct reactivity .

- Catalytic systems : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity at C2 or C5 positions, as demonstrated in pyridine analog syntheses .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Dose-response curves : Determine IC₅₀ values in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.